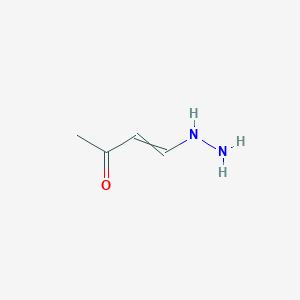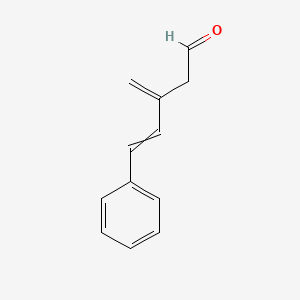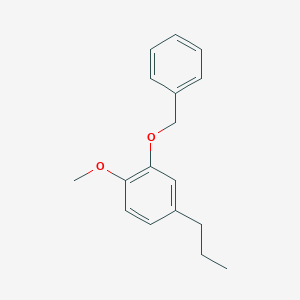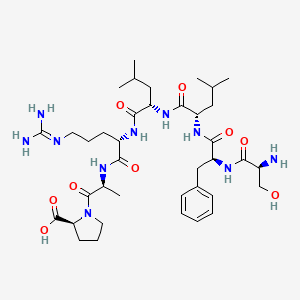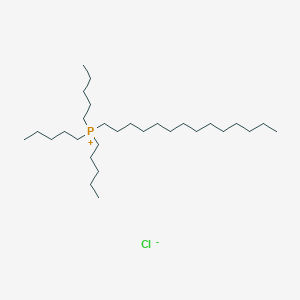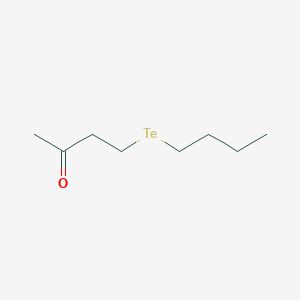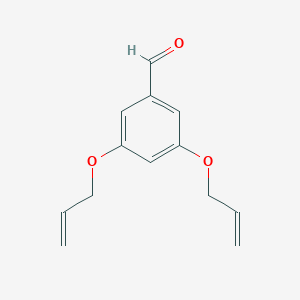
Benzaldehyde, 3,5-bis(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,5-bis(2-propenyloxy)- is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of two propenyloxy groups attached to the benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-bis(2-propenyloxy)- typically involves the reaction of 3,5-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 3,5-bis(2-propenyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3,5-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,5-bis(2-propenyloxy)benzoic acid.
Reduction: 3,5-bis(2-propenyloxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3,5-bis(2-propenyloxy)benzyl thiol or 3,5-bis(2-propenyloxy)benzylamine.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3,5-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,5-bis(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The propenyloxy groups can enhance its reactivity and binding affinity to specific molecular targets, thereby influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, lacking the propenyloxy groups.
3,5-Dihydroxybenzaldehyde: A precursor in the synthesis of Benzaldehyde, 3,5-bis(2-propenyloxy)-.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propenyloxy groups.
Uniqueness
Benzaldehyde, 3,5-bis(2-propenyloxy)- is unique due to the presence of two propenyloxy groups, which impart distinct chemical properties and reactivity. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
189683-82-7 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3,5-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h3-4,7-10H,1-2,5-6H2 |
InChI-Schlüssel |
SRQYOPLBSPFYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=CC(=C1)C=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
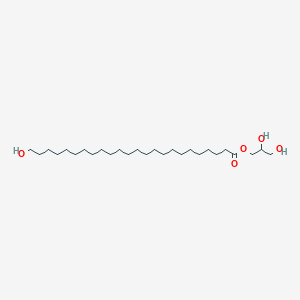

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
